molecular formula C15H16ClN3O2 B4588955 1-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-CARBONYL)-4-PHENYLPIPERAZINE

1-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-CARBONYL)-4-PHENYLPIPERAZINE

Cat. No.: B4588955
M. Wt: 305.76 g/mol
InChI Key: AQKONJURZJRTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-CARBONYL)-4-PHENYLPIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-CARBONYL)-4-PHENYLPIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and methyl groups: These can be introduced via halogenation and alkylation reactions.

    Coupling with piperazine: The final step involves coupling the oxazole derivative with 4-phenylpiperazine under suitable conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-CARBONYL)-4-PHENYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-CARBONYL)-4-PHENYLPIPERAZINE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.

    1-(3-Chlorophenyl)piperazine: Used in the synthesis of various pharmaceuticals.

    1-(4-Methylphenyl)piperazine: Studied for its potential therapeutic effects.

Uniqueness

1-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-CARBONYL)-4-PHENYLPIPERAZINE is unique due to the presence of the oxazole ring, which can impart distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

(4-chloro-3-methyl-1,2-oxazol-5-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-11-13(16)14(21-17-11)15(20)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKONJURZJRTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-CARBONYL)-4-PHENYLPIPERAZINE
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1-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-CARBONYL)-4-PHENYLPIPERAZINE
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1-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-CARBONYL)-4-PHENYLPIPERAZINE
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1-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-CARBONYL)-4-PHENYLPIPERAZINE
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1-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-CARBONYL)-4-PHENYLPIPERAZINE
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1-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-CARBONYL)-4-PHENYLPIPERAZINE

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